molecular formula C19H21F3IN3 B043858 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine CAS No. 118249-07-3

1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine

Cat. No. B043858
CAS RN: 118249-07-3
M. Wt: 475.3 g/mol
InChI Key: SRQUFBCRUHYBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine, also known as Compound A, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties, including anti-inflammatory and analgesic effects. In

Mechanism of Action

The exact mechanism of action of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A is not fully understood. However, studies have shown that it can modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines. Additionally, 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been shown to activate the PPAR-γ receptor, which is known to have anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, studies have shown that 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A can modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Additionally, 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been shown to have antioxidant properties and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A in lab experiments is its high potency and selectivity for its target receptors. Additionally, 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the study of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and pain-related conditions. Further studies are needed to determine the efficacy and safety of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A in human clinical trials. Additionally, studies are needed to elucidate the exact mechanism of action of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A and to identify potential off-target effects. Finally, studies are needed to explore the potential of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A as a lead compound for the development of novel anti-inflammatory and analgesic agents.

Synthesis Methods

The synthesis of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A involves the reaction of 3-iodo-4-aminophenethylamine with 3-(trifluoromethyl) benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A as a white solid with a high yield.

Scientific Research Applications

1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been extensively studied for its anti-inflammatory and analgesic effects. Studies have shown that 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. Additionally, 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been shown to have a potent analgesic effect in animal models of pain. These findings suggest that 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has potential as a therapeutic agent for the treatment of inflammatory and pain-related conditions.

properties

CAS RN

118249-07-3

Product Name

1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine

Molecular Formula

C19H21F3IN3

Molecular Weight

475.3 g/mol

IUPAC Name

2-iodo-4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline

InChI

InChI=1S/C19H21F3IN3/c20-19(21,22)15-2-1-3-16(13-15)26-10-8-25(9-11-26)7-6-14-4-5-18(24)17(23)12-14/h1-5,12-13H,6-11,24H2

InChI Key

SRQUFBCRUHYBHN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=CC(=C(C=C2)N)I)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1CN(CCN1CCC2=CC(=C(C=C2)N)I)C3=CC=CC(=C3)C(F)(F)F

Other CAS RN

118249-07-3

synonyms

1-(2-(3-iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine
IPAPP

Origin of Product

United States

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